![molecular formula C14H6F6IN3 B6336621 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine CAS No. 911112-17-9](/img/structure/B6336621.png)
3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
描述
3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H6F6IN3 and its molecular weight is 457.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.95106 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazolopyrimidine class, characterized by a complex structure that includes an iodine atom and two trifluoromethyl groups. Its molecular formula is , with a molecular weight of approximately 425.11 g/mol. The presence of these functional groups enhances its lipophilicity and biological activity, making it a candidate for therapeutic applications in treating various diseases.
Research indicates that this compound functions primarily as an inhibitor of tropomyosin receptor kinases (Trk) . Trk kinases are crucial in cellular processes such as growth and differentiation, and their inhibition can impact cancer progression and neurodegenerative disorders. The compound's unique structure facilitates interactions with Trk receptors, enhancing its potential as a therapeutic agent.
Biological Activities
The biological activities of this compound have been evaluated through various studies:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against cell lines expressing Trk receptors. In vitro assays demonstrate significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer drug.
- Neuroprotective Effects : Given its mechanism of inhibiting Trk kinases, the compound may also exhibit neuroprotective properties, making it relevant for treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Iodine | Trifluoromethyl Groups | Biological Activity |
---|---|---|---|
This compound | Yes | 2 | Trk kinase inhibitor |
7-Trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine | No | 1 | Similar activity |
3-Iodo-7-methoxy-5-phenylpyrazolo[1,5-a]pyrimidine | Yes | 0 | Moderate activity |
3-Bromo-7-trifluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine | No | 1 | Similar activity |
This table illustrates that the presence of iodine and multiple trifluoromethyl groups in the target compound enhances its lipophilicity and potential bioactivity compared to other related compounds.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced cell viability in cancer cell lines expressing Trk receptors. The IC50 values indicated potent inhibition at submicromolar concentrations.
- Mechanistic Insights : Computational modeling studies have provided insights into the binding interactions between the compound and Trk receptors. These studies suggest that the electrophilic nature of the iodine atom plays a crucial role in facilitating these interactions.
- Therapeutic Potential : Ongoing research is exploring the compound's efficacy in vivo, focusing on its potential to treat various cancers and neurodegenerative conditions by targeting Trk signaling pathways.
化学反应分析
Chemical Reactions of 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
This compound can undergo various chemical reactions to introduce different functional groups, enhancing its structural diversity and biological activity.
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira coupling, are commonly used to replace the iodine atom with aryl or alkynyl groups, respectively. These reactions require palladium catalysts and can introduce a wide range of substituents .
Reaction Type | Catalyst | Substituent Introduced | Conditions |
---|---|---|---|
Suzuki-Miyaura | Pd(0) | Aryl groups | Aryl boronic acids, base |
Sonogashira | Pd(0) | Alkynyl groups | Alkynes, base |
Nucleophilic Substitution
Nucleophilic substitution reactions can also be employed to replace the iodine atom with other nucleophiles, although this is less common for pyrazolo[1,5-a]pyrimidines due to the stability of the iodinated form.
Functionalization of Trifluoromethyl Groups
While the trifluoromethyl groups are generally stable, they can influence the reactivity of the compound due to their electron-withdrawing properties. This can affect the outcome of cross-coupling reactions and other transformations.
属性
IUPAC Name |
3-iodo-7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6IN3/c15-13(16,17)8-3-1-7(2-4-8)10-5-11(14(18,19)20)24-12(23-10)9(21)6-22-24/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPVGIMGVYEDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。